molecular formula C15H14N8S B2569358 N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202253-96-9

N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2569358
CAS No.: 2202253-96-9
M. Wt: 338.39
InChI Key: VSKFEMMAMBBFNH-UHFFFAOYSA-N
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Description

N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C15H14N8S and its molecular weight is 338.39. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8S/c1-21(15-14-11(4-5-24-14)16-8-17-15)10-6-22(7-10)13-3-2-12-19-18-9-23(12)20-13/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKFEMMAMBBFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that compounds with similar thieno-pyrimidine structures exhibit cytotoxic effects against cancer cell lines. Research into N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine could explore its efficacy in inhibiting tumor growth.
  • Antimicrobial Properties : Similar derivatives have shown promise in combating bacterial infections. Investigations into this compound's antimicrobial activity could yield significant insights into its utility in treating resistant strains of bacteria.

Neuropharmacology

Given the presence of nitrogen-rich heterocycles in its structure, this compound may possess neuroactive properties. Research could focus on its potential effects on neurotransmitter systems.

Case Studies

  • Cognitive Enhancement : Compounds with similar frameworks have been associated with improved cognitive functions in preclinical models. Evaluating the neuropharmacological profile of this compound may reveal its potential as a cognitive enhancer or neuroprotective agent.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Synthesis Pathway Example

A typical synthetic route may involve:

  • Formation of thieno[3,2-d]pyrimidine derivatives.
  • Coupling reactions to introduce the triazolo-pyridazin moiety.
  • Final cyclization to achieve the azetidine structure.

Structure-Activity Relationship Studies

Understanding how variations in the structure affect biological activity is crucial for optimizing therapeutic efficacy. Research can focus on modifying different parts of the molecule to assess changes in activity against specific targets.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step coupling reactions, particularly between heterocyclic amines and sulfonyl/sulfilimine intermediates. A critical challenge is achieving efficient coupling of the thienopyrimidine and triazolopyridazine moieties. Evidence from analogous syntheses suggests using 3-picoline or 3,5-lutidine as bases with catalytic N-aryl-sulfilimines to improve reaction rates and yields (e.g., coupling efficiencies increased from <50% to >70% in similar triazolopyrimidine systems) . Purification often requires gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the azetidine core while minimizing residual copper catalysts .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its regiochemistry?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing N-methyl vs. azetidine CH₂ groups via splitting patterns).
  • HRMS (ESI) : Confirms molecular weight (e.g., theoretical m/z vs. observed deviations <2 ppm).
  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents (e.g., verifying triazolopyridazine-thienopyrimidine connectivity) .
  • X-ray crystallography : Used in related compounds (e.g., thieno[2,3-d]pyrimidin-4-amine derivatives) to unambiguously confirm regiochemistry .

Q. What solvents and reaction conditions optimize the stability of intermediates during synthesis?

Polar aprotic solvents like DMSO or DMF stabilize intermediates (e.g., sulfonamide precursors) at 35–50°C. Copper(I) bromide (0.1–0.5 mol%) in cesium carbonate-mediated reactions minimizes side reactions (e.g., azetidine ring opening) . For air-sensitive steps, inert atmospheres (N₂/Ar) prevent oxidation of thiol or amine intermediates .

Q. How is purity assessed, and what thresholds are acceptable for biological testing?

HPLC with UV/Vis detection (λ = 254 nm) is standard, with ≥95% purity required for in vitro assays. Impurities (e.g., unreacted triazolopyridazin-6-amine) are quantified via calibration curves. LC-MS identifies persistent byproducts (e.g., dehalogenated derivatives) .

Q. What computational tools predict the compound’s physicochemical properties?

Tools like ACD/Labs Percepta calculate logP (≈2.8), solubility (≈0.1 mg/mL in water), and pKa (basic amines: ~8.5). Molecular dynamics simulations model membrane permeability, critical for prioritizing analogs with improved bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing the N-methyl group with cyclopropyl) impact target binding kinetics?

SAR studies on related azetidine-triazolopyridazines show that N-cyclopropyl analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit 3-fold higher affinity for kinase targets (e.g., JAK2) due to improved hydrophobic interactions. Competitive SPR assays (KD = 12 nM vs. 35 nM for N-methyl) validate this .

Q. What strategies resolve contradictions in enzymatic inhibition data between recombinant vs. cell-based assays?

Discrepancies may arise from off-target effects or differential metabolite generation. Mitigation includes:

  • Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
  • Isozyme-specific assays (e.g., CYP450 screening) to rule out interference.
  • Thermal shift assays to confirm direct target engagement .

Q. How can crystallography or cryo-EM elucidate the binding mode of this compound to its primary target?

Co-crystallization with human kinase domains (e.g., EGFR T790M/L858R mutant) reveals hydrogen bonding between the triazolopyridazine nitrogen and backbone amides (distance: 2.9 Å). Cryo-EM (3.2 Å resolution) further visualizes azetidine-induced conformational changes in the ATP-binding pocket .

Q. What statistical approaches optimize reaction parameters for scale-up (mg to gram quantities)?

Design of Experiments (DoE) using central composite design identifies critical factors (e.g., catalyst loading, temperature). For example, a 3² factorial model maximizes yield (82%) at 0.3 mol% Cu(I) and 45°C. Response surface methodology (RSM) further refines solvent ratios (DMSO:H₂O = 4:1) .

Q. How do isotopic labeling (e.g., ¹⁵N/¹³C) aid in mechanistic studies of metabolic pathways?

Stable isotope tracing (e.g., ¹³C-labeled azetidine) coupled with NMR/MS tracks hepatic metabolism. In vitro studies with human microsomes identify primary oxidation sites (e.g., N-methyl to N-formyl via CYP3A4), guiding prodrug design .

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